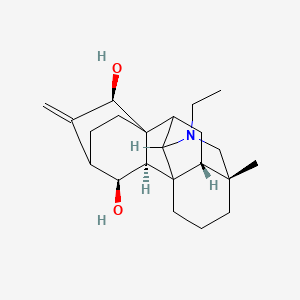
Bouin/'SFluid(HistopathologyFixative)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bouin’s solution, also known as Bouin’s fluid, is a compound fixative used in histology . It was invented by French biologist Pol Bouin and is composed of picric acid, acetic acid, and formaldehyde in an aqueous solution . This fixative is especially useful for fixation of gastrointestinal tract biopsies because it allows crisper and better nuclear staining than 10% neutral-buffered formalin . It is also widely used for marine invertebrates .
Synthesis Analysis
Bouin’s fluid is prepared as follows: picric acid, saturated aqueous solution – 75 ml; formalin, 40% aqueous solution – 25 ml; acetic acid, glacial – 5 ml . The tissue is fixed by submersion in Bouin’s fluid for 6 hours .Chemical Reactions Analysis
The effects of the three chemicals in Bouin solution balance each other. Formalin causes cytoplasm to become basophilic but this effect is balanced by the effect of the picric acid . The tissue hardening effect of formalin is balanced by the soft tissue fixation of picric and acetic acids . The tissue swelling effect of acetic acid is balanced by the tissue shrinking effect of picric acid .Physical And Chemical Properties Analysis
Bouin’s fluid is a liquid solution composed of picric acid, acetic acid, and formaldehyde . It is used as a primary fixative or as a mordant when doing special stains such as Masson’s Trichrome . It is an excellent fixative for soft and delicate tissues and gastrointestinal tract specimens .Mécanisme D'action
The acetic acid in Bouin’s fluid lyses red blood cells and dissolves small iron and calcium deposits in tissue . A variant in which the acetic acid is replaced with formic acid can be used for both fixation of tissue and decalcification . The fixative alters the tissue by stabilizing proteins and making them resistant to further alterations .
Safety and Hazards
Orientations Futures
As we move into a world of personalized medicine, where ancillary testing has both diagnostic and specific therapeutic implications, knowledge about how different fixatives affect immunohistochemistry, cytogenetics, and molecular studies becomes even more significant . The careful application of antigen retrieval techniques may overcome these deficiencies .
Propriétés
Numéro CAS |
1302-86-2 |
|---|---|
Formule moléculaire |
C2H2F2O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



